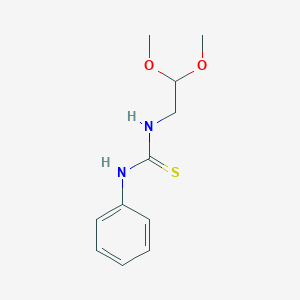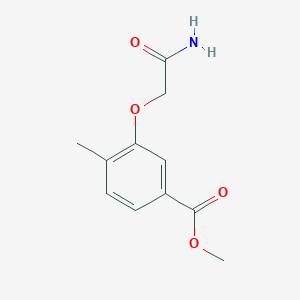
Methyl 3-(carbamoylmethoxy)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(carbamoylmethoxy)-4-methylbenzoate” likely refers to a compound that contains a methyl ester group (-COOCH3), a carbamoyl group (-CONH2), and a methoxy group (-OCH3). These functional groups are often found in various organic compounds, including some pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbamates . Carbamates themselves can be synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present. For instance, the carbamoyl group might undergo reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as high-performance liquid chromatography (HPLC) combined with spectrophotometry .Scientific Research Applications
Crystal Structure and Theoretical Analysis
Research on methyl 4-hydroxybenzoate, a structurally related compound, focuses on its anti-microbial properties used in cosmetics, personal care products, and as a food preservative. The study delved into the crystal structure, Hirshfeld surface analysis, and theoretical analysis, revealing insights into the intermolecular interactions and the molecular basis for its pharmaceutical activity. This analysis, using computational methods such as Hartree Fock and Density Functional Theory, provides a fundamental understanding of the chemical and physical properties of such compounds (Sharfalddin et al., 2020).
Photodegradation and Environmental Implications
A study on the photodegradation of parabens, including methyl paraben, explored their breakdown under UV light in the presence of hydrogen peroxide. This research is crucial for understanding the environmental fate of such compounds, as parabens are common pollutants due to their widespread use. The findings reveal efficient degradation pathways and identify major transformation products, contributing to environmental safety assessments (Gmurek et al., 2015).
Effects on Adipocyte Differentiation
Investigations into the effects of parabens on health have shown that these compounds can promote adipogenesis, or fat cell formation, in murine cells. This research suggests potential links between paraben exposure and obesity, highlighting the need for further studies on the biological impacts of these chemicals on humans (Hu et al., 2013).
Agricultural Applications
The use of carbendazim and tebuconazole, related to the chemical family of methyl 3-(carbamoylmethoxy)-4-methylbenzoate, in agriculture for controlling fungal diseases has been explored. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carriers for these fungicides, showing potential for enhanced efficacy and reduced environmental toxicity. This represents an innovative approach to plant disease management with implications for sustainable agriculture (Campos et al., 2015).
Synthesis and Chemical Transformations
Research on the synthesis of highly functionalized isoxazoles using related chemical scaffolds demonstrates the versatility of these compounds in organic synthesis. Such studies contribute to the development of new chemical entities with potential applications in drug development and materials science (Ruano et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-amino-2-oxoethoxy)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-3-4-8(11(14)15-2)5-9(7)16-6-10(12)13/h3-5H,6H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXKCTCZADTLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(carbamoylmethoxy)-4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


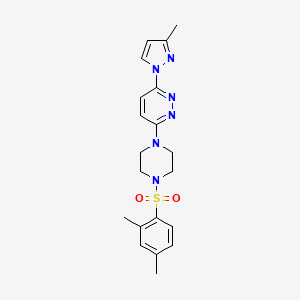
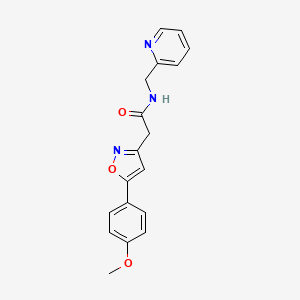

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)
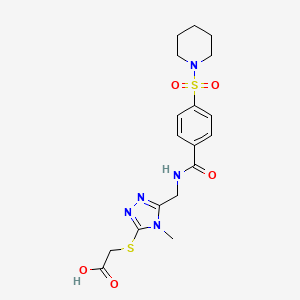
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)

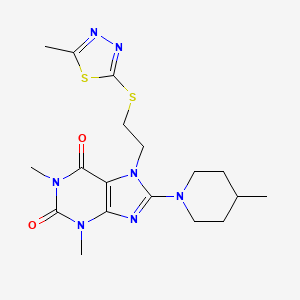

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)
